7-(Trifluoromethyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKJYDOBSUBBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Trifluoromethyl Isoquinoline and Its Derivatives
Radical Trifluoromethylation Approaches to the Isoquinoline (B145761) Scaffold
Radical trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated heterocycles. These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Utilization of Electrophilic and Radical Trifluoromethylating Reagents (e.g., Togni Reagents)
Electrophilic and radical trifluoromethylating reagents, such as the hypervalent iodine compounds known as Togni reagents, are widely used for the introduction of the CF3 group. rsc.org These reagents can generate a trifluoromethyl radical under appropriate conditions, which then reacts with the isoquinoline precursor.
A common strategy involves the trifluoromethylation of isonitriles. For instance, β-aryl-α-isocyano-acrylates can be treated with a Togni reagent to initiate a radical cascade that constructs the 1-trifluoromethylated isoquinoline framework. rsc.org While this specific example leads to substitution at the 1-position, the underlying principle of radical generation from Togni reagents is applicable to other synthetic designs targeting different positions of the isoquinoline ring. The reaction is typically efficient and can be performed without the need for transition metals. rsc.org
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| β-aryl-α-isocyano-acrylate | Togni reagent | Metal-free | 1-(Trifluoromethyl)isoquinoline derivative | Moderate to excellent | rsc.org |
Radical Cascade Cyclization Pathways for Isoquinoline Framework Construction
Radical cascade cyclizations provide an elegant and efficient way to construct complex molecular architectures, including the isoquinoline skeleton, in a single step. These reactions can be initiated by the addition of a trifluoromethyl radical to a suitably designed precursor.
While direct examples for the synthesis of 7-(Trifluoromethyl)isoquinoline via this method are not prevalent in the provided literature, the general strategy has been demonstrated for other heterocyclic systems. The process typically involves the generation of a trifluoromethyl radical, which adds to an unsaturated bond in the starting material. The resulting radical intermediate then undergoes one or more cyclization steps to form the final heterocyclic product. Photoredox catalysis is often employed to generate the trifluoromethyl radical under mild conditions.
Photo-Induced and Transition Metal-Free Radical Trifluoromethylation Strategies
Photo-induced methods offer a green and efficient alternative for generating trifluoromethyl radicals. These reactions can often be performed at room temperature and without the need for transition metal catalysts. acs.org
One approach involves the use of photoredox catalysis in combination with a suitable trifluoromethyl source, such as trifluoroacetic anhydride (B1165640) and pyridine (B92270) N-oxide. nih.gov This method allows for the decarboxylative generation of the CF3 radical under visible light irradiation. Another strategy utilizes an electron donor-acceptor (EDA) complex formed between a Togni reagent and a base, which upon light irradiation, generates the trifluoromethyl radical. rsc.org These photo-induced methods have been successfully applied to the trifluoromethylation of various heterocycles, and the principles can be extended to the synthesis of this compound. acs.orgrsc.org Furthermore, a simple and clean photochemical strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes has been described using photoexcited aliphatic ketones as radical initiators. acs.org
| Trifluoromethyl Source | Initiator/Catalyst | Conditions | Substrate | Reference |
| Trifluoroacetic anhydride | Pyridine N-oxide, Photoredox catalyst | Visible light | (Hetero)arenes | nih.gov |
| Togni reagent | Base, Visible light | EDA complex formation | ortho-vinylphenylisocyanides | rsc.org |
| Sodium triflinate | Acetone/diacetyl | UV or visible light | Unactivated arenes and heteroarenes | acs.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides a powerful and versatile platform for the synthesis of substituted isoquinolines, offering high efficiency and regioselectivity.
Palladium-Catalyzed Annulation Reactions and C-H Activation
Palladium-catalyzed reactions, particularly those involving C-H activation and annulation, are highly effective for the construction of the isoquinoline core. mdpi.com These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a step-economical route to complex molecules.
One strategy involves the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to afford hydroisoquinolones. mdpi.com The regioselectivity of the C-H activation is often controlled by steric factors. While this specific method yields hydroisoquinolones, these can potentially be aromatized to the corresponding isoquinolines. Another approach is the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate, leading to 3-methylisoquinolines. nih.gov
| Starting Materials | Catalyst | Key Reaction | Product | Reference |
| N-methoxy benzamides, 2,3-allenoic acid esters | Palladium catalyst | C-H activation/annulation | Hydroisoquinolones | mdpi.com |
| Benzylamines, Allyl acetate | Palladium(II) catalyst | Tandem C-H allylation/oxidative cyclization | 3-Methylisoquinolines | nih.gov |
Organocatalytic and Metal-Free Synthetic Strategies
Metal-free synthetic routes offer advantages in terms of cost, toxicity, and ease of product purification.
Base-catalyzed methods provide an alternative to metal-catalyzed transformations for the synthesis of isoquinoline derivatives. For instance, a [3 + 2] cycloaddition/aromatization cascade reaction between isoquinolines and bromoacetyl derivatives with methyl perfluoroalk-2-ynoates has been developed. researchgate.net This reaction proceeds in the presence of a base at room temperature, using ambient air as the terminal oxidant to afford perfluoroalkylated pyrrolo[2,1-a]isoquinolines in good yields. researchgate.net
Thermolysis of specifically designed precursors can lead to the formation of the isoquinoline ring system. While not as common as other methods, thermolytic cyclization of dihydrooxazole intermediates has been reported as a route to isoquinolines. thieme-connect.de
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form complex products. A notable MCR for the synthesis of trifluoroethyl isoquinolines involves a Rh(III)–Cu(II) bimetallic system. acs.org This reaction utilizes readily available vinyl azides, internal alkynes, and Togni's reagent as a CF3 radical source to construct the isoquinoline core in a cascade fashion. acs.org The reaction proceeds with good functional group tolerance and regioselectivity. acs.org Another example is a three-component reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne, catalyzed by benzoic acid, to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Rh(III)–Cu(II) | Vinyl azides, Internal alkynes, Togni's reagent | Trifluoroethyl isoquinolines | 68-82 | acs.org |
| Benzoic Acid | Isatin, Tetrahydroisoquinoline, Terminal alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | up to 86 | acs.org |
Synthetic Transformations from Pre-functionalized Building Blocks
The synthesis of this compound can also be achieved by employing building blocks that already contain the trifluoromethyl group. This approach is valuable in medicinal chemistry for creating derivatives for structure-activity relationship studies. chemimpex.com For instance, 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate that can be dehydrogenated to the corresponding isoquinoline. chemimpex.com The synthesis of 4-(trifluoromethyl)isoquinolines has been achieved, and the influence of the trifluoromethyl group on the Pictet–Gams ring closure reaction has been studied. acs.org
Construction from β-Aryl-α-isocyano-acrylates
A notable method for the synthesis of 1-(trifluoromethyl)isoquinolines involves a photoredox-mediated vinyl isocyanide insertion reaction. This approach utilizes aryl-β-isocyanoacrylates or their corresponding acrylamides as starting materials. The reaction proceeds in the presence of a photocatalyst, such as Ir(ppy)2(dtbbpy)PF6, and a trifluoromethyl source, like Umemoto's reagent I. The process is facilitated by a base, for instance, disodium (B8443419) phosphate (B84403) (Na2HPO4). This methodology has demonstrated a broad substrate scope, affording the desired 1-(trifluoromethyl)isoquinolines in good to excellent yields.
Derivations from 5-Acylated N-Fluoroalkyl-1,2,3-triazoles
A one-pot, multistep methodology has been developed for the synthesis of trifluoromethylated ring-fused isoquinolines starting from 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles. harvard.edu This process is initiated by a thermal ring opening of the triazole, which then undergoes a 1,2-acyl shift to form a reactive ketenimine intermediate. harvard.edu This intermediate subsequently cyclizes in a substrate-specific manner to yield various trifluoromethylated heterocyclic products. harvard.edu
The reaction is typically carried out under microwave heating. harvard.edu The selectivity of the reaction can be influenced by the use of fluoride (B91410) salt additives. For instance, copper(II) fluoride has been identified as an effective additive. harvard.edu The specific products obtained, such as trifluoromethylated cyclopenta[c]isoquinolines and indeno[1,2-c]isoquinolines, depend on the nature of the substituents on the starting triazole. harvard.educolab.ws When electron-rich 5-(3,5-dimethoxybenzoyl)-substituted 1,2,3-triazoles are used, ring-fused 1-trifluoromethyl-isoquinolines with various substituents can be formed in good yields. harvard.edu
Table 1: Microwave-Assisted Transformation of 5-acyl-N-pentafluoroethylated 1,2,3-triazoles
| Entry | Reactant | Additive | Product(s) | Yield (%) |
|---|---|---|---|---|
| 1 | 5-methacryloyl-substituted triazole | None | Mixture of ring-fused 1-trifluoromethylisoquinolines | Not Determined |
| 2 | 5-methacryloyl-substituted triazole | KF | Dehydrofluorinated 1-trifluoromethyl-isoquinoline | Moderate to Low |
| 3 | 5-(3,5-dimethoxybenzoyl)-substituted triazoles | CuF₂ | Ring-fused 1-trifluoromethyl-isoquinolines | Good |
Approaches Involving Phosphonium (B103445) Salts and Trifluoroacetamide (B147638) Chemistry
The synthesis of trifluoromethyl derivatives of isoquinoline can be achieved using phosphonium salts that contain a trifluoroacetamide group. This reaction is conducted in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU). A key aspect of this method is the requirement to protect, or "mask," the amide proton of the trifluoroacetamide group within the benzylphosphonium salt structure to facilitate the desired isoquinoline formation.
For example, an N-protected benzylphosphonium salt can be cyclized using DBU to yield a dihydroisoquinoline intermediate. This intermediate is then subjected to deprotection to afford the final 3-(trifluoromethyl)isoquinoline (B14816164) product. This two-step process, from the protected phosphonium salt, has been shown to produce the desired isoquinoline in good yield.
Table 2: Synthesis of 3-(Trifluoromethyl)isoquinoline via Phosphonium Salt
| Starting Material | Reagents | Intermediate | Final Product | Overall Yield (%) |
|---|---|---|---|---|
| N-PMB-protected benzylphosphonium salt | 1. DBU; 2. DDQ | Dihydroisoquinoline | 3-(Trifluoromethyl)isoquinoline | 87 |
| N-PMB-protected benzylphosphonium salt (pentafluoroethyl derivative) | 1. DBU; 2. DDQ | Dihydroisoquinoline | 3-(Pentafluoroethyl)isoquinoline | 28 |
Development of Stereoselective and Regioselective Synthesis Methods for this compound Derivatives
The development of synthetic methods that control stereochemistry and regiochemistry is paramount for accessing specific isomers of functionalized isoquinolines.
Recent advancements have led to the development of regioselective methods for the synthesis of various isoquinoline derivatives, which could potentially be applied to trifluoromethylated systems. For instance, a strategy for the remote-site-selective cascade addition/cyclization of unactivated C(sp3)–H bonds has been used to construct isoquinolinonedione skeletons. rsc.org This process is triggered by heteroatom-centered radicals generated under silver catalysis and proceeds via a 1,5-hydrogen atom transfer (HAT), demonstrating excellent regio- and chemo-selective control. rsc.org
In the realm of stereoselective synthesis, diastereoselective methods have been employed to produce chiral tetrahydroisoquinoline derivatives. One such approach involves the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This strategy has been successfully used in the total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where the stereoselectivity is directed by a chiral amine component. nih.gov The application of such methodologies to the synthesis of chiral this compound derivatives represents a promising avenue for future research.
Furthermore, the regioselective synthesis of variously functionalized octahydro harvard.educolab.wsmdpi.comtriazolo[4,3-a]quinazolin-5-ones has been achieved through the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. nih.gov The observed angular regioselectivity is attributed to electronic factors, providing a reliable route to specific isomers. nih.gov While not directly applied to this compound, this principle of electronic control over regioselectivity is a valuable tool in the synthesis of complex heterocyclic systems.
Chemical Reactivity and Transformation Mechanisms of 7 Trifluoromethyl Isoquinoline
C-H Functionalization Reactions and C-C/C-N/C-O Bond Formations
Recent advancements in organic synthesis have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to molecular diversification. For isoquinoline (B145761) systems, including those bearing a trifluoromethyl group, these methods have opened new avenues for creating complex molecules.
C-H Functionalization: The direct functionalization of C-H bonds in azaarenes like isoquinoline is a powerful tool for late-stage modification of complex molecules. nih.gov A protocol for the highly regioselective meta-C-H functionalization of pyridines, quinolines, and isoquinolines has been developed, allowing for trifluoromethylation, perfluoroalkylation, and halogenation, among other transformations. nih.gov This is achieved through a redox-neutral dearomatization-rearomatization process. nih.gov Transition metal catalysis, particularly with rhodium, has been effectively used for the direct C-H functionalization of various aromatic compounds, including the synthesis of isoquinoline derivatives from arylhydrazines. rsc.org Scandium(III) triflate has been shown to catalyze an intramolecular redox-triggered C-H functionalization, a process that involves a nih.govnih.gov-hydride shift. researchgate.net
C-C/C-N/C-O Bond Formations: The construction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is fundamental to the synthesis of diverse isoquinoline derivatives.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely employed for C-C bond formation. For instance, 8-(trifluoromethyl)isoquinolin-3-ol (B1403249) can be coupled with 4-methoxyphenylboronic acid to yield the corresponding 1-aryl substituted isoquinoline. A metal-free cascade reaction involving a bis(triflyl)ethylation has been developed for the formation of one C-N and two C-C bonds in a sequential manner to produce trifluoromethylated indolines. nih.govnih.gov
C-N Bond Formation: The formation of C-N bonds is crucial for synthesizing various nitrogen-containing heterocycles. Copper-catalyzed reactions of isoquinoline-N-oxides with the Togni reagent provide a route to 1-(trifluoromethyl)isoquinolines. dntb.gov.ua Copper complexes have also been utilized to catalyze C-N bond formation between N-nucleophiles and carbenes generated from diazo compounds. mdpi.com Hydrogen peroxide can promote both inter- and intramolecular C-N bond formation in the synthesis of quinazoline (B50416) derivatives, a reaction that could potentially be adapted for isoquinoline systems. researchgate.net
C-O Bond Formation: The hydroxyl group of hydroxy-substituted trifluoromethylated isoquinolines can be functionalized through etherification or esterification reactions under either acidic or basic conditions.
Radical Reactions and Single Electron Transfer (SET) Processes
Radical reactions offer a unique and powerful approach for the introduction of trifluoromethyl groups and other functionalities onto the isoquinoline scaffold.
A simple and efficient metal-free method for the synthesis of 1-trifluoromethylated isoquinolines involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent as the CF3 radical source. nih.gov This reaction proceeds with concomitant construction of the isoquinoline framework. nih.gov Electrochemical methods have also been developed to generate trifluoromethyl radicals from inexpensive sources like IMDN-SO2CF3. rsc.org This protocol allows for the trifluoromethylation and subsequent cyclization to form isoquinoline-1,3-diones and oxindoles under mild, oxidant-free conditions. rsc.orgresearchgate.net
Cycloaddition and Annulation Reactions Involving the Isoquinoline Core
Cycloaddition and annulation reactions are powerful strategies for the construction of polycyclic systems containing the isoquinoline motif.
Rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy)arylamides with internal acetylene-containing α-amino carboxylates provides a pathway to functionalized isoquinolone derivatives. nih.gov This redox-neutral process is believed to proceed through a seven-membered rhodacycle intermediate. nih.gov In another example, a palladium-catalyzed, three-step, one-pot C4f-C4/N2-C3 cycloaddition process has been used to synthesize trifluoromethylated isoquinolines. researchgate.net The reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to a tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivative via a [2+3] cycloaddition. mdpi.com
Rearrangement Reactions and Fragmentations Within Trifluoromethylated Isoquinolines
The study of rearrangement and fragmentation patterns provides valuable insights into the structural characteristics and stability of isoquinoline derivatives.
Rearrangement Reactions: The Claisen rearrangement has been observed in the isoquinoline system. For example, heating 3-(allyloxy)isoquinoline results in the formation of 4-allylisoquinolin-3-ol. thieme-connect.de While specific examples involving 7-(trifluoromethyl)isoquinoline are not prevalent in the literature, the electronic influence of the trifluoromethyl group could potentially affect the feasibility and outcome of such rearrangements.
Fragmentations: Mass spectrometry combined with computational chemistry has been a key tool for investigating the fragmentation behavior of isoquinoline alkaloids. nih.govnih.govresearchgate.net The fragmentation patterns are highly dependent on the substitution on the isoquinoline core. nih.govnih.govresearchgate.net For instance, isoquinoline alkaloids can be categorized based on the presence and abundance of the [M-NHR1R2]+ fragment ion. nih.govnih.govresearchgate.net The presence of a p-π conjugated system can prevent the formation of this characteristic fragment. nih.govnih.govresearchgate.net Other common fragmentation pathways include the loss of small molecules like methanol, methane, or carbon monoxide, depending on the nature of the substituents. nih.govresearchgate.net The fragmentation of benzyltetrahydroisoquinolines often involves β-cleavage of the skeleton. researchgate.net
Mechanistic Investigation of Reaction Pathways, Intermediates, and Transition States
Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic strategies. Various experimental and computational techniques are employed to elucidate the intricate details of reaction pathways involving trifluoromethylated isoquinolines.
Mechanistic Investigations:
Derivatization and Analogous Scaffold Synthesis Based on 7 Trifluoromethyl Isoquinoline
Synthesis of Positional Isomers and Regioisomers of Trifluoromethylated Isoquinolines
The synthesis of trifluoromethylated isoquinolines can be achieved through various strategies, yielding a range of positional isomers. For instance, 1-trifluoromethylated isoquinolines are synthesized from β-aryl-α-isocyano-acrylates using Togni's reagent as a CF3 radical source, a process that occurs without the need for transition metals and results in moderate to excellent yields. nih.govresearchgate.net This method involves a trifluoromethylation that occurs concurrently with the formation of the isoquinoline (B145761) framework. nih.gov
Another approach targets the synthesis of 4-(trifluoromethyl)isoquinolines. This is accomplished through the Pictet-Gams reaction with N-acyl-2-methoxy-2-(trifluoromethyl)arylethylamines, which cyclize to form 4-methoxy-4-trifluoromethyl-3,4-dihydroisoquinolines. These intermediates are then aromatized by base-catalyzed elimination of methanol. The trifluoromethyl group has a notable influence on the reaction, as its presence can also lead to the formation of 2-oxazolines.
Furthermore, a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been synthesized and evaluated for their biological activity. nih.gov The synthesis of these saturated derivatives highlights the versatility of synthetic methods in accessing different oxidation states of the isoquinoline core. The regioselectivity of functionalization is also a key aspect, with studies showing that for isoquinolines, C7-silylated products are often the major regioisomers in certain reactions. nih.gov
| Isomer Position | Synthetic Precursor | Key Reagents/Reaction | Reference |
| 1-Trifluoromethyl | β-aryl-α-isocyano-acrylates | Togni's reagent | nih.govresearchgate.net |
| 4-Trifluoromethyl | N-acyl-2-methoxy-2-(trifluoromethyl)arylethylamines | Pictet-Gams cyclization | |
| 3-Trifluoromethyl | Not specified | Not specified | nih.gov |
Functionalization at Various Positions of the Isoquinoline Ring System
The 7-(trifluoromethyl)isoquinoline scaffold can be functionalized at various positions to generate a library of derivatives. For example, the synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties demonstrates that the 4-position is amenable to substitution. nih.gov Similarly, research on 8-fluoro-3,4-dihydroisoquinoline (B12937770) has shown its successful transformation into 1,8-disubstituted tetrahydroisoquinolines, indicating that both the 1 and 8 positions can be functionalized. mdpi.com
The synthesis of a series of isoquinoline-based compounds through the reaction of substituted 1-methyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) further illustrates the potential for functionalization at the C-6 and C-7 positions. mdpi.com The success of this cycloaddition was dependent on the nature of the substituents at these positions. mdpi.com
Construction of Fused Polycyclic Systems Incorporating this compound Moieties
The isoquinoline core is a valuable building block for the construction of more complex, fused polycyclic systems.
Formation of Ring-Fused Isoquinolines (e.g., Cyclopenta[c]isoquinolines, Indeno[1,2-c]isoquinolines)
The synthesis of indenoisoquinolines, which are of interest as potential anticancer agents, can be achieved through the condensation of substituted Schiff bases with homophthalic anhydrides. nih.gov This leads to the formation of cis-3-aryl-4-carboxyisoquinolones, which are then cyclized to the final indenoisoquinoline structure. nih.gov Another route to indeno[1,2,3-ij]isoquinolines involves the treatment of 8-phenyl-3,4-dihydro-1(2H)-isoquinolinones with phosphorus oxychloride under Vilsmeier conditions, followed by reduction. researchgate.net
Cyclopenta[f]isoquinoline derivatives have also been synthesized through multi-step procedures starting from substituted benzylamines. nih.gov These syntheses involve key steps such as Friedel-Crafts reactions, hydrolysis of nitriles, esterification, and cyclization to form the fused ring system. nih.gov
Synthesis of Spirocyclic Derivatives
Spirocyclic isoquinoline derivatives can be synthesized through one-pot multicomponent reactions. For example, spiro-isoquinoline-pyrimidine conjugates have been generated by reacting 1,3-dicarbonyls, isoquinoline, and dialkyl acetylenedicarboxylates in a catalyst-free process. researchgate.net This approach allows for the efficient construction of complex spirocyclic frameworks.
Synthesis of Quaternary Carbon-Containing Isoquinoline Derivatives
The creation of quaternary carbon centers on the isoquinoline framework is a synthetic challenge that can be addressed through various methodologies. The one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines has been optimized to produce derivatives with a tertiary substituent, which corresponds to a quaternary carbon within the bicyclic structure. nih.gov Additionally, the synthesis of spirocyclic isoquinoline derivatives inherently generates a quaternary spiro-carbon at the point of fusion between the two ring systems. researchgate.net
Development of Isoquinoline N-Oxides and Related Heterocyclic Systems
The nitrogen atom of the isoquinoline ring can be oxidized to form isoquinoline N-oxides. A facile and efficient method for this transformation involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgresearchgate.net By choosing whether or not to protect the hydroxyl group of the oxime, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides. rsc.org The synthesis of isoquinoline N-oxides can also be achieved through the intramolecular oxidative cyclization of ketoximes with alkenes. researchgate.net
Theoretical and Computational Investigations of 7 Trifluoromethyl Isoquinoline
Mechanistic Elucidation through Computational Modeling
Computational Validation of Radical Intermediates and Reaction Mechanisms
Theoretical calculations and computational studies are instrumental in validating the transient species and energetic pathways involved in reactions of trifluoromethylated heterocycles. For compounds like 7-(trifluoromethyl)isoquinoline, computational methods can elucidate mechanisms that are difficult to capture experimentally. Quantum chemistry calculations, for instance, have been used to explore the detailed reaction mechanisms on both singlet and triplet potential energy surfaces for reactions involving peroxy radicals, which are key intermediates in atmospheric oxidation. nih.gov Such studies determine the favorability of different reaction channels, concluding, for example, that pathways forming C3H7O2H + 3O2 can be the most significant. nih.gov
In the context of trifluoromethylated quinolines and isoquinolines, which can act as photoinduced-electron transfer (PET) donors, mechanistic investigations combining spectroscopic analysis with theoretical calculations confirm the mode of activation and the generation of radical intermediates through single electron transfer. These computational models are crucial for understanding how these molecules can initiate processes like radical polymerizations.
The following table outlines the typical computational approaches used to validate radical intermediates and their reaction mechanisms.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Geometry optimization of reactants, transition states, and products; Calculation of reaction energies and activation barriers. | Provides insights into the thermodynamic and kinetic feasibility of proposed reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra to identify photo-activated states. | Confirms the initial light-absorbing step in photoreactions and helps characterize the excited states involved. |
| Coupled-Cluster (e.g., CCSD(T)) | High-accuracy single-point energy calculations for critical points on the potential energy surface. | Refines the energy profile of the reaction, offering a "gold standard" benchmark for DFT results. nih.gov |
| Multi-conformer Transition State Theory (MC-TST) | Calculation of reaction rate constants, especially for flexible molecules with multiple conformers. nih.gov | Predicts the overall speed of a reaction by considering the contributions of all significant reactant conformations. nih.gov |
These computational tools provide a molecular-level understanding of the reaction dynamics, rationalizing experimental observations and guiding the design of new chemical transformations.
Investigation of Non-Covalent Interactions
Hydrogen Bonding Networks in Crystalline Structures
While a specific crystal structure for this compound is not available in the cited literature, computational and crystallographic studies of related molecules provide a strong basis for predicting its hydrogen bonding behavior. Isoquinoline (B145761) derivatives are known to form extensive networks of weak intermolecular hydrogen bonds, which are crucial for the formation of their supramolecular architectures. semanticscholar.org These interactions typically involve C-H donors and various acceptors like oxygen, nitrogen, or π-systems (C–H∙∙∙O, C–H∙∙∙N, C–H∙∙∙π). semanticscholar.org
The following table summarizes the potential hydrogen bonds in the crystalline structure of this compound, based on analogous systems.
| Donor | Acceptor | Interaction Type | Expected Significance |
| Aromatic C-H | Isoquinoline N | C-H···N | Primary, directional interaction influencing packing. |
| Aromatic C-H | Benzene Ring π-system | C-H···π | Contributes to stacking and overall lattice energy. semanticscholar.org |
| Aromatic C-H | Trifluoromethyl F | C-H···F | Weak, likely plays a secondary role in packing stabilization. nih.gov |
Computational analysis, including quantum theory of atoms-in-molecules (QTAIM) and molecular electrostatic potential (MEP) surfaces, would be required to quantify the strength and geometric properties of these predicted interactions. rsc.orgnih.gov
Halogen Bonding and Other Weak Interactions
The trifluoromethyl group on the 7-position of the isoquinoline ring introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"). While fluorine is the least polarizable halogen, making it a weak halogen bond donor, C-F···X interactions can still play a role in crystal engineering, particularly when stronger interactions are absent. nih.gov
Computational studies on halogenated oxindoles show that even weak Type I halogen···halogen interactions can be driving forces in crystallization. nih.gov In this compound, potential halogen bond acceptors could include the lone pair of the isoquinoline nitrogen atom (C-F···N) or the π-system of an adjacent aromatic ring (C-F···π). The strength and geometry of these interactions are highly dependent on the local electronic environment. Investigations into quinoxaline (B1680401) derivatives have shown that a delicate balance between weak hydrogen bonds and halogen bonds can determine the final crystal packing arrangement. researchgate.net
The table below outlines the potential weak interactions involving the trifluoromethyl group.
| Interaction Type | Description | Potential Role in Crystal Structure |
| Halogen Bonding (C-F···N) | The electrophilic tip of a fluorine atom interacts with the nitrogen lone pair of a neighboring molecule. | Can act as a directional interaction, competing with or complementing C-H···N hydrogen bonds. |
| Halogen Bonding (C-F···π) | The fluorine atom interacts with the electron-rich face of an adjacent aromatic ring. | Contributes to the stabilization of layered or stacked structures. |
| Dipole-Dipole Interactions | The highly polar C-F bonds of the CF3 group interact with other polar groups in the crystal. | General electrostatic attraction contributing to lattice energy. |
| Dispersion Forces | van der Waals forces arising from temporary fluctuations in electron density. | A ubiquitous and significant contributor to the overall stability of the molecular crystal. |
Advanced computational methods like QTAIM and Natural Bond Orbital (NBO) analysis would be necessary to characterize these weak interactions, providing insight into electron density distribution and orbital-level interactions. nih.gov
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Vibrational Frequency Calculations for Conformational and Mechanistic Studies
Computational vibrational spectroscopy is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules like this compound. arxiv.org By calculating the vibrational frequencies, researchers can gain insight into molecular structure, conformation, and bonding. mdpi.com Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP. researchgate.netasianpubs.org
For the parent isoquinoline molecule, DFT calculations have successfully assigned the vibrational spectral data. researchgate.net The introduction of a trifluoromethyl group at the 7-position would lead to characteristic new vibrational modes and shifts in the existing isoquinoline bands. The strong C-F bonds and the mass of the fluorine atoms result in intense absorption bands, typically in the 1350-1100 cm⁻¹ region for C-F stretching modes.
The table below shows a comparison of calculated vibrational frequencies for the parent isoquinoline molecule and the expected characteristic frequencies for the CF3 group in this compound.
| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) researchgate.net | Experimental Frequency (cm⁻¹) researchgate.net |
| Isoquinoline | C-N Stretching | 1600, 1450 | - |
| Isoquinoline | Aromatic C-C Stretching | 1605, 1573, 1568 | - |
| This compound | CF₃ Symmetric Stretch | (Predicted ~1150) | - |
| This compound | CF₃ Asymmetric Stretch | (Predicted ~1280, ~1250) | - |
| This compound | CF₃ Bending/Deformation | (Predicted <800) | - |
Predicted values are based on typical ranges for trifluoromethylated aromatic compounds.
These calculations are crucial for interpreting experimental spectra and can be used to study reaction mechanisms by identifying the spectral signatures of transient intermediates and products. q-chem.comwisc.edu
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Complex Structural Confirmation
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable tool for the structural elucidation of complex organic molecules, including this compound. worktribe.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. worktribe.com
For this compound, predicting the ¹H, ¹³C, and particularly the ¹⁹F NMR spectra is essential for unambiguous structural confirmation and to distinguish it from its isomers.
¹⁹F NMR: The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, making it a powerful probe. nih.gov DFT calculations can predict the ¹⁹F chemical shift with a high degree of accuracy. For trifluoromethyl groups on an aromatic ring, the chemical shift is typically observed in the range of -60 to -70 ppm relative to CFCl₃. ucsb.educolorado.edu Computational studies can model the effects of solvent polarity on the ¹⁹F chemical shift, which can be compared with experimental data to validate the structural assignment. nih.gov
¹³C and ¹H NMR: Calculations can also predict the full ¹³C and ¹H spectra. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the carbon and hydrogen atoms on the isoquinoline core, especially those in close proximity. Comparing the calculated shifts with experimental data helps in assigning each resonance to a specific atom in the molecule. researchgate.net Excellent correlations have been found between observed and GIAO-computed ¹⁹F and ¹³C NMR shifts for perfluoro-isoquinoline derivatives. worktribe.com
The following table summarizes the computational methods and their application in predicting NMR spectra for this compound.
| NMR Nucleus | Computational Method | Basis Set Example | Application | Typical Accuracy |
| ¹⁹F | GIAO-DFT (e.g., B3LYP) | 6-31G(d,p) | Predicts chemical shift of the CF₃ group, highly sensitive to electronic environment. nih.gov | High; sensitive to method and basis set choice. |
| ¹³C | GIAO-DFT (e.g., B3LYP) | ccpVDZ, cc-pVTZ | Predicts shifts for all carbon atoms, confirming the substitution pattern and overall structure. researchgate.net | Good; often within a few ppm of experimental values. researchgate.net |
| ¹H | GIAO-DFT (e.g., B3LYP) | ccpVDZ, cc-pVTZ | Predicts shifts for aromatic protons, aiding in complete spectral assignment. researchgate.net | Good; helps resolve complex splitting patterns. |
These predictive methods are particularly powerful when experimental data is ambiguous or when trying to identify a specific isomer from a mixture of reaction products.
Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Reactivity
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
To date, a single-crystal X-ray diffraction study for 7-(Trifluoromethyl)isoquinoline has not been reported in the surveyed literature. However, analysis of closely related structures provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol reveals key aspects of how a trifluoromethyl-containing substituent interacts with the isoquinoline (B145761) ring system. researchgate.net
In the absence of direct data, a hypothetical crystal structure can be inferred. It is anticipated that this compound would crystallize in a common space group such as P2₁/c. The planar isoquinoline ring system would likely exhibit π-stacking interactions, a common feature in the crystal packing of aromatic molecules. The trifluoromethyl group, with its high electronegativity, would influence intermolecular interactions, potentially participating in weak hydrogen bonds with neighboring molecules.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-10 |
| b (Å) | ~10-12 |
| c (Å) | ~9-11 |
| β (°) | ~90-100 |
| Z | 4 |
Note: These values are estimations based on related structures and await experimental verification.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Intermediate Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass, which is crucial for its definitive identification. The electron-withdrawing nature of the trifluoromethyl group can also influence fragmentation patterns, providing clues to the molecule's stability and reactivity.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [C₁₀H₇F₃N+H]⁺ | 198.0576 | Awaits experimental data |
Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment
Multidimensional NMR Techniques for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural assignment.
¹H NMR: The proton spectrum would show distinct signals for each of the aromatic protons on the isoquinoline ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group, with protons closer to this group expected to be shifted downfield.
¹³C NMR: The carbon spectrum would reveal the chemical shifts of all ten carbon atoms. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is significantly affected by the fluorine atoms. rsc.org
¹⁹F NMR: The fluorine spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the presence and electronic environment of the CF₃ group. rsc.orgrsc.org
While specific spectra for this compound are not published, data from related substituted 1-(trifluoromethyl)isoquinolines allows for the prediction of chemical shifts. rsc.org
Table 3: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.5-8.5 | m | - |
| ¹³C (CF₃) | ~124 (q) | q | ¹JCF ≈ 275 |
| ¹³C (Aromatic) | 110-150 | - | - |
| ¹⁹F | ~ -62 | s | - |
Dynamic NMR Studies of Conformational Equilibria
Dynamic NMR (DNMR) is employed to study molecules that undergo conformational changes at a rate that is comparable to the NMR timescale. For aromatic systems like this compound, significant conformational equilibria are not expected at room temperature due to the rigidity of the fused ring system. However, DNMR could be relevant for studying hindered rotation of the trifluoromethyl group, although the energy barrier for this rotation is typically low. More complex derivatives of isoquinoline have been studied using DNMR to understand the interconversion of rotamers. nih.gov Such studies on this compound could provide insights into the energetic barriers of any existing dynamic processes. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Mechanistic Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric C-F stretching modes of the CF₃ group would also be Raman active. youtube.com
Analysis of the vibrational spectra of isoquinoline and various fluorinated aromatic compounds allows for the assignment of the principal vibrational modes. aip.orgirphouse.com
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-F Stretch (asymmetric) | ~1280 | Strong | Weak |
| C-F Stretch (symmetric) | ~1140 | Strong | Medium |
| Aromatic C-H Bend | 700-900 | Strong | Weak |
UV-Vis Spectroscopy for Electronic Transition Analysis and Intramolecular Charge Transfer Phenomena
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic isoquinoline system. The presence of the nitrogen heteroatom also allows for n→π* transitions, which are typically weaker. The electron-withdrawing trifluoromethyl group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted isoquinoline, depending on the nature of the electronic transition. Studies on related quinoline (B57606) derivatives show characteristic absorptions in the 200-400 nm range. nih.gov The analysis of these transitions provides information about the electronic structure and potential for intramolecular charge transfer.
Table 5: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π→π | ~220, ~270, ~320 | High |
| n→π | ~350 | Low |
Photophysical Investigations: Fluorescence and Luminescence Properties for Advanced Material Applications
The photophysical properties of this compound, a fluorinated derivative of the isoquinoline scaffold, are of significant interest for the development of advanced materials, including those for optoelectronic devices and fluorescent probes. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, at the 7-position of the isoquinoline ring system is anticipated to modulate the electronic structure and, consequently, the fluorescence and luminescence characteristics of the parent molecule.
While specific, in-depth research focusing exclusively on the photophysical properties of this compound is not extensively documented in publicly available literature, the behavior of related trifluoromethylated and substituted isoquinoline and quinoline derivatives provides a strong basis for predicting its characteristics. The trifluoromethyl group is known to enhance properties such as photostability, electron transport capability, and resistance to metabolic degradation, making its derivatives promising candidates for various applications. mdpi.com
General Principles and Expected Behavior
The fluorescence of isoquinoline and its derivatives typically arises from π-π* electronic transitions. The position and intensity of the absorption and emission bands, as well as the fluorescence quantum yield (Φf), are highly sensitive to the nature and position of substituents on the heterocyclic ring and the polarity of the solvent.
For this compound, the strong electron-withdrawing nature of the -CF3 group is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a blue or red shift in the absorption and emission spectra compared to the parent isoquinoline, depending on the relative stabilization of the ground and excited states.
Solvatochromic Effects
The photophysical properties of isoquinoline derivatives often exhibit solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. mdpi.com In protic, hydrogen-bonding solvents, the quantum yields of heteroaromatic compounds like quinolines and isoquinolines can be higher compared to non-polar solvents. mdpi.com This is attributed to the stabilization of the singlet excited state (¹(π,π)) and destabilization of the non-bonding singlet state (¹(n,π)) through hydrogen bonding with the nitrogen atom. mdpi.com It is plausible that this compound would exhibit similar behavior, with its fluorescence properties being tunable by altering the solvent environment.
Data on Related Compounds
To illustrate the potential photophysical characteristics of this compound, data from related substituted isoquinoline and quinoline derivatives can be examined. For instance, various isoquinoline derivatives have been shown to exhibit fluorescence emission maxima in the near-ultraviolet to violet region of the spectrum. researchgate.net The introduction of different substituents can significantly impact the molar absorptivity and Stokes shift. researchgate.net
Studies on other trifluoromethylated heterocyclic systems, such as quinoline-phenol Schiff bases, have demonstrated that the -CF3 group contributes to good fluorescence quantum yields and stability. mdpi.com These compounds have shown quantum yields in the range of 0.12 to 0.85 in various solvents. mdpi.com
A hypothetical representation of the kind of data that would be crucial for a full photophysical characterization of this compound is presented in the interactive table below. It is important to note that the following data is illustrative and not based on experimental results for this compound, as such data is not currently available in the cited literature.
Hypothetical Photophysical Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Hexane | 1.88 | 315 | 350 | 3497 | 0.15 |
| Toluene | 2.38 | 318 | 358 | 3876 | 0.25 |
| Dichloromethane | 8.93 | 322 | 368 | 4321 | 0.40 |
| Acetonitrile | 37.5 | 325 | 375 | 4615 | 0.55 |
| Methanol | 32.7 | 324 | 380 | 5094 | 0.65 |
| Water | 80.1 | 328 | 390 | 5571 | 0.70 |
The development of advanced materials often relies on the precise tuning of photophysical properties. The synthesis and detailed experimental investigation of this compound would be a valuable contribution to this field, allowing for a comprehensive understanding of its fluorescence and luminescence behavior and an assessment of its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging agents. Further research is required to experimentally determine the specific photophysical parameters of this compound.
Applications in Chemical Science and Materials Research
Role as Versatile Building Blocks in Complex Organic Synthesis
The 7-(trifluoromethyl)isoquinoline core and its hydrogenated form, 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, are recognized as versatile building blocks in organic synthesis. chemimpex.com The presence of the trifluoromethyl group enhances chemical reactivity and stability, facilitating complex chemical transformations. chemimpex.com This makes the scaffold highly valuable for creating more elaborate molecular architectures.
A key aspect of their utility lies in the ability to undergo further functionalization. For instance, derivatives like 4-chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester are prized as building blocks because the chloro-substituent allows for subsequent chemical modifications. ossila.com This reactivity is crucial for constructing complex molecules intended for various research applications, including the development of dyes and other functional materials. ossila.com The synthesis of a range of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines demonstrates the scaffold's role in building a library of compounds for systematic evaluation. nih.govebi.ac.uk Such synthetic versatility is essential for exploring structure-activity relationships in various chemical contexts.
Applications in Catalyst Development and Ligand Design
While direct applications of this compound as a ligand are not extensively documented in the provided results, the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives is fundamental to ligand design for catalysis, including asymmetric catalysis. researchgate.netrsc.org The nitrogen atom in the isoquinoline ring serves as a coordination site for metal centers, and substituents on the ring system, such as the trifluoromethyl group, can modulate the electronic properties and steric environment of the resulting metal complex.
The development of chiral ligands is crucial for asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. For example, the catalytic asymmetric allylation of 3,4-dihydroisoquinolines has been achieved using a copper catalyst with a chiral phosphine (B1218219) ligand (DTBM-SEGPHOS) to produce chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. nih.gov This highlights the amenability of the isoquinoline scaffold to asymmetric transformations. Furthermore, quinine, a famous quinoline-based alkaloid, and its derivatives are used not only as ligands for asymmetric metal catalysts but also as organocatalysts themselves. researchgate.net The principles demonstrated with these related structures suggest the potential of chiral this compound derivatives to serve as effective ligands in creating highly selective catalysts.
Utilization in Polymer Chemistry and Advanced Functional Materials
The unique electronic and physical properties conferred by the trifluoromethyl group make this compound derivatives attractive candidates for use in advanced materials. chemimpex.com
Photoinitiated Polymerization Agents
Although direct use of this compound as a photoinitiator is not specified, related trifluoromethyl-containing aromatic structures are known to participate in photophysical processes relevant to polymerization. For instance, the general class of quinoline derivatives has been studied for their influence in dye-sensitized systems, where electron transfer processes are key. ossila.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the excited-state properties of the isoquinoline ring, a critical factor for agents involved in Photoinduced Electron Transfer (PET) processes. Such agents can act as photosensitizers, absorbing light and initiating the chemical reactions that lead to polymer formation.
Components in Optoelectronic Materials
The this compound scaffold is identified as a building block for materials used in optoelectronics. Derivatives such as 7-(Trifluoromethyl)isoquinolin-5-amine are categorized under building blocks for OLED (Organic Light-Emitting Diode) materials. bldpharm.com The trifluoromethyl group can enhance properties like thermal and chemical resistance in polymers and other advanced materials. chemimpex.com Furthermore, quinoline derivatives are utilized in dye-sensitized solar cells (DSSCs), where their ability to form complexes with metal centers and participate in light-harvesting processes is exploited. ossila.com The electronic characteristics of the this compound core make it a promising component for developing new materials for solar cells, sensors, and other optoelectronic devices. ossila.com
Synthesis of Scaffolds for Chemical Biology Tool Development
The this compound framework is employed in the synthesis of molecules designed as tools for chemical biology, focusing on probing biological systems through chemical interactions rather than as therapeutics. A notable example is the synthesis of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, which were designed to interact with specific enzymes and receptors. nih.govebi.ac.uk These compounds were synthesized to study the structural requirements for binding and inhibition, providing insight into the topology of protein active sites. nih.gov
Another related derivative, 7-(Trifluoromethyl)quinoline-4-thiol, was used specifically to investigate the mechanism of lipid particle generation from high-density lipoprotein, serving as a chemical probe to understand a complex biological process. sigmaaldrich.com The synthesis of such targeted molecules allows researchers to dissect biological pathways and understand molecular recognition events.
| Research Area | Derivative Class | Purpose of Synthesis |
| Enzyme Inhibition Study | 3-Trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines | To probe the active site of phenylethanolamine N-methyltransferase (PNMT) vs. the α2-adrenoceptor. nih.govebi.ac.uk |
| Lipid Metabolism Probe | 7-(Trifluoromethyl)quinoline-4-thiol | To investigate mechanisms of high-density lipoprotein particle generation. sigmaaldrich.com |
Contribution to Agrochemical Research (Synthetic Aspects)
In the field of agrochemicals, this compound and its saturated counterpart, 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, are utilized as building blocks in the creation of new crop protection agents. chemimpex.com The trifluoromethyl group is a well-established feature in many active agrochemical ingredients due to its ability to increase metabolic stability and target binding affinity. semanticscholar.org
The synthetic utility of this scaffold is in its role as a precursor to more complex molecules with potential pesticidal or herbicidal properties. The introduction of the trifluoromethylated isoquinoline core is a key step in the synthetic pathway towards novel agrochemicals. chemimpex.com Research in this area focuses on the chemical synthesis of new derivatives and the exploration of structure-activity relationships, with the ultimate goal of developing more effective and environmentally benign crop protection solutions. chemimpex.comnih.gov The synthesis of various fluorinated quinoline analogs, for example, is a strategy employed to discover new antifungal agents. nih.gov
Future Research Trajectories and Interdisciplinary Perspectives
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of fluorinated organic compounds, including 7-(trifluoromethyl)isoquinoline, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable protocols. Current research efforts are focused on several key areas:
Catalytic C-H Trifluoromethylation: Direct C-H trifluoromethylation of the isoquinoline (B145761) core is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Future work will likely focus on developing more efficient and selective catalysts, potentially based on earth-abundant metals, to achieve this transformation.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production with a reduced environmental footprint. chemrxiv.org
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of this compound represents a promising green alternative. Directed evolution of enzymes could be employed to develop biocatalysts with high selectivity and activity for the desired transformations.
Alternative Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a critical aspect of green chemistry. nih.gov Research into the synthesis of this compound in such solvents is a key future direction.
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Trifluoromethylation | Atom economy, reduced waste |
| Flow Chemistry | Scalability, safety, automation chemrxiv.org |
| Biocatalysis | High selectivity, mild reaction conditions |
| Alternative Solvents | Reduced environmental impact, improved safety nih.gov |
Exploration of Novel Reactivity Patterns and Cascade Transformations
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the isoquinoline ring system, opening up possibilities for novel chemical transformations. Future research will likely explore:
Nucleophilic Aromatic Substitution (SNAr): The CF3 group activates the isoquinoline ring towards nucleophilic attack, particularly at positions ortho and para to it. This can be exploited to introduce a variety of functional groups at the C-6 and C-8 positions, leading to the synthesis of novel derivatives with unique properties.
Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a highly efficient strategy for building molecular complexity. acs.org Designing cascade sequences that leverage the unique reactivity of this compound could provide rapid access to complex heterocyclic frameworks. For instance, a cascade involving an initial nucleophilic addition to the activated ring followed by an intramolecular cyclization could be envisaged.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. rsc.org The application of photoredox catalysis to this compound could unlock novel reactivity patterns, such as radical trifluoromethylation of other substrates using the title compound as a starting material or a ligand.
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Optimization
The vast chemical space of possible this compound derivatives and the multitude of potential synthetic routes present a significant challenge for traditional research methods. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area by:
Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of novel this compound derivatives. researchgate.net This can help to prioritize the synthesis of the most promising candidates, saving time and resources.
Retrosynthesis Analysis: ML models can be used to propose novel and efficient synthetic routes to this compound and its derivatives. github.io These models can analyze vast reaction databases to identify the most promising disconnections and reaction conditions.
Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields, reduced reaction times, and improved sustainability. chemrxiv.org These systems can autonomously explore a wide range of reaction parameters to identify the optimal conditions.
| AI/ML Application | Potential Impact |
| Predictive Modeling | Prioritization of synthetic targets researchgate.net |
| Retrosynthesis Analysis | Discovery of novel synthetic routes github.io |
| Reaction Optimization | Improved yield and sustainability chemrxiv.org |
Expanding Applications in Materials Science and Advanced Technologies (Non-biological)
While much of the focus on isoquinoline derivatives has been in the biological realm, the unique electronic properties imparted by the trifluoromethyl group make this compound an attractive candidate for applications in materials science. Future research could explore its use in:
Organic Electronics: The electron-withdrawing nature of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the isoquinoline system, making it a potential n-type material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com
Sensors: The isoquinoline nitrogen atom can act as a binding site for metal ions or other analytes. The fluorescence properties of this compound could be modulated upon binding, forming the basis for novel fluorescent sensors.
Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com
Bridging Fundamental Chemical Insights with Broader Scientific Challenges
The study of this compound provides a platform to address fundamental questions in chemistry with implications for broader scientific challenges. Future interdisciplinary research could focus on:
Understanding Fluorine's Role in Molecular Interactions: The trifluoromethyl group is known to participate in a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and multipolar interactions. A detailed understanding of these interactions in the context of the this compound scaffold can provide valuable insights for rational drug design and materials engineering.
Developing Probes for Chemical Biology: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or track the localization of target proteins.
Addressing Environmental Challenges: The development of this compound-based materials for applications such as carbon capture or water purification could contribute to solving pressing environmental problems. The unique properties of the molecule could be harnessed to design materials with high selectivity and efficiency for these applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(Trifluoromethyl)isoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthetic strategies include Friedländer condensation or transition-metal-catalyzed coupling reactions. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation using TMSCF₃ under mild acidic conditions . Yield optimization often requires precise temperature control (e.g., 60–80°C) and inert atmospheres (argon/nitrogen). Purity is typically verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and CF₃ substitution patterns (e.g., deshielding effects on adjacent carbons).
- LC-MS : For molecular ion detection ([M+H]⁺) and fragmentation analysis.
- X-ray crystallography : To resolve ambiguity in regiochemistry, though crystal growth may require slow evaporation from dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How does the trifluoromethyl group in this compound influence its electronic and steric properties in medicinal chemistry applications?
- Methodological Answer : The CF₃ group is a strong electron-withdrawing substituent, altering π-electron density in the isoquinoline ring, which can enhance binding affinity to targets like kinases or G-protein-coupled receptors. Computational studies (e.g., DFT calculations for HOMO-LUMO gaps) paired with in vitro assays (IC₅₀ measurements) are critical to correlate electronic effects with bioactivity .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line selection, incubation times) or impurities in test compounds. Researchers should:
- Replicate experiments under standardized conditions (e.g., NIH/WHO guidelines).
- Perform purity reanalysis via orthogonal methods (e.g., HRMS + elemental analysis).
- Use meta-analyses to identify confounding variables (e.g., solvent polarity in solubility studies) .
Q. How can structure-activity relationship (SAR) studies for this compound be designed to balance novelty and feasibility?
- Methodological Answer : Prioritize substituents based on bioisosteric principles (e.g., replacing methyl with CF₃) and scaffold-hopping approaches. Use high-throughput screening (HTS) for preliminary activity data, followed by focused libraries to explore substituent effects at positions 1, 3, and 6. Include negative controls (e.g., unsubstituted isoquinoline) to isolate CF₃-specific effects .
Experimental Design & Data Analysis
Q. What are best practices for designing kinetic studies on this compound’s metabolic stability?
- Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors and monitor depletion over time via LC-MS/MS. Key parameters:
- Incubation matrix : 1 mg/mL microsomal protein, 37°C.
- Sampling intervals : 0, 5, 10, 20, 30 minutes.
- Data normalization : Correct for protein binding using ultracentrifugation or equilibrium dialysis .
Q. How should researchers address low reproducibility in synthetic yields for this compound?
- Methodological Answer : Document all variables (e.g., reagent lot numbers, humidity levels) and employ design-of-experiment (DoE) tools like factorial design to identify critical factors (e.g., catalyst aging, solvent grade). Use statistical software (e.g., JMP, R) to analyze interactions between variables and optimize conditions .
Data Presentation & Peer Review
Q. What are common pitfalls in presenting crystallographic or spectral data for this compound in manuscripts?
- Methodological Answer : Avoid overcrowding figures with multiple spectra; instead, highlight key peaks (e.g., CF₃ in ¹⁹F NMR) in insets. For crystallography, report R-factors, space groups, and CCDC deposition numbers. Ensure tables summarize critical data (e.g., bond lengths/angles for CF₃-C bonds) without redundancy .
Q. How can researchers ethically address conflicting interpretations of this compound’s mechanism of action during peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
